molecular formula C14H15N3O3S B2543352 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide CAS No. 890955-00-7

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2543352
CAS No.: 890955-00-7
M. Wt: 305.35
InChI Key: ZVZOCEKTNDHMMF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylthiazole: A precursor in the synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide.

    3-nitrobenzamide: Shares the nitrobenzamide moiety but lacks the thiazole ring.

    N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide: Similar structure but without the nitro group

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the nitrobenzamide moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-13(21-10(2)16-9)6-7-15-14(18)11-4-3-5-12(8-11)17(19)20/h3-5,8H,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZOCEKTNDHMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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